The table below summarizes the key technical data for this compound:
| Specification | Details |
|---|---|
| Catalog Number | HY-A0130S [1] |
| Synonyms | Sulfametopyrazine-13C6 [1] |
| Chemical Formula | C5¹³C6H12N4O3S [1] |
| Molecular Weight | 286.26 g/mol [1] |
| Purity | ≥ 99.0% [1] |
| Parent Compound | Sulfalene (Sulfametopyrazine) [2] |
| Unlabeled CAS No. | 152-47-6 [2] |
This compound serves as a 13C-labeled version of the pharmaceutical compound Sulfalene. The incorporation of heavy isotopes does not alter the fundamental chemical or biological properties of the molecule but provides a distinct mass signature that can be detected by analytical instruments [1].
Its primary application is as a tracer and internal standard [1]:
While the search results do not contain a specific protocol for this compound, a relevant and advanced method for the stable isotope analysis of similar sulfonamide antibiotics involves Derivatization-Gas Chromatography-Isotope Ratio Mass Spectrometry (derivatization-GC-IRMS) [3].
This technique is used for precise measurement of nitrogen isotope ratios at natural abundance, which can help trace the origin and degradation of sulfonamides in the environment. The workflow for such an analysis can be visualized as follows:
Key steps in this workflow include [3]:
Sulfalene-13C6 is isotopically identical to Sulfalene and shares all its biological and pharmacological characteristics. The data below pertains to the unlabeled parent drug, Sulfalene.
The following section details practical information for using this compound in a laboratory setting.
For animal studies, the unlabeled Sulfalene can be formulated as below. The same principles apply to the labeled compound for use as a tracer.
| Formulation Type | Composition (Example) |
|---|---|
| Injection (IP/IV/IM/SC) | DMSO : Tween 80 : Saline = 10 : 5 : 85 [1] |
| Oral Administration | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na) [1] |
The table below summarizes the key storage parameters for different forms of Sulfalene-¹³C₆, based on manufacturer specifications:
| Product Form | Recommended Storage Temperature | Container & Atmosphere | Solvent (if applicable) | Key Precautions |
|---|---|---|---|---|
| Solid [1] | 4°C | Sealed storage, away from moisture | Not applicable | Hygroscopic; protect from moisture |
| Ready-to-Use Solution [2] | 4°C | Suitable closed container | Acetonitrile | Follow standard laboratory safety procedures |
Proper handling is crucial for personal safety and to preserve the integrity of the stable isotope-labeled compound.
Sulfalene-¹³C₆ is the 13C6-labeled version of Sulfalene, which is both an antimalarial agent and a long-acting sulfonamide antibacterial [1]. Its primary applications in the laboratory are:
The following diagram outlines the decision-making process for storing and handling Sulfalene-¹³C₆ based on its received form:
The table below summarizes the key pharmacokinetic parameters of sulfalene:
| Parameter | Value / Range | Details |
|---|---|---|
| Elimination Half-Life | 60 - 65 hours [1]; ~150 - 200 hours [2] | The extended half-life supports once-weekly dosing [2] [1]. |
| Protein Binding | 60% - 80% [1] | Lower binding than some other sulfonamides, leading to high free blood concentration [2]. |
| Primary Excretion | Urinary [1] | - |
| Key Metabolizing Enzymes | UDP-glucuronosyltransferases (UGTs), N-acetyltransferases (NATs) [3] | Metabolized by non-CYP enzymes; specific isoforms not fully delineated. |
A validated method for simultaneous analysis of sulfalene and pyrimethamine in plasma uses liquid chromatography/tandem mass spectrometry (LC-MS/MS) [4].
The workflow for this bioanalytical method is outlined below:
Sulfalene is primarily used in antimalarial combination therapy. When co-administered with pyrimethamine, it demonstrates effective clearance of Plarum falciparum with better tolerability than other regimens [5].
The table below consolidates key information about this compound from the search results.
| Property | Details |
|---|---|
| Molecular Formula | C₅¹³C₆H₁₂N₄O₃S [1] [2] [3] |
| Molecular Weight | 286.26 g/mol [1] [2] [3] |
| Purity | ≥ 99.0% [1] |
| Intended Use | Internal standard for quantitative analysis by LC-MS [1]. |
| Storage Conditions | 4°C, sealed storage, away from moisture [1]. |
| Available Form | Solid powder or solution (e.g., 100 µg/mL in acetonitrile) [1] [3] |
Since specific protocols for this compound are not available, the following workflow outlines the general best practices for using a stable isotope-labeled internal standard (IS) like this compound in quantitative LC-MS analysis. This methodology is adapted from established LC-MS guidelines [4].
Based on the general workflow above, here are the detailed methodologies and considerations for each stage.
1. Solution Preparation
2. Sample Preparation and Calibration
3. LC-MS/MS Analysis
4. Quantification and Validation
For a robust quantitative LC-MS/MS assay, adhere to the following criteria for data acceptance [4]:
This compound (Sulfametopyrazine-13C6) is a stable isotope-labeled compound where six carbon atoms in the Sulfalene structure have been replaced with the carbon-13 (13C) isotope. This chemical modification creates an ideal tracer molecule for metabolic studies while maintaining identical chemical and biological properties to the unlabeled compound. Sulfalene itself is both an antimalarial agent and a long-acting sulfonamide antibacterial compound that functions by competitively inhibiting the bacterial enzyme dihydropteroate synthetase [1] [2]. This enzyme plays a critical role in the folate synthesis pathway of microorganisms, and Sulfalene's mechanism of action involves preventing para-aminobenzoic acid (PABA), a natural substrate of the enzyme, from binding, thereby disrupting the synthesis of folic acid essential for bacterial growth [2].
The molecular formula of this compound is C5¹³C6H12N4O3S, with a molecular weight of 286.26 g/mol compared to 280.3 g/mol for unlabeled Sulfalene [1] [2]. This molecular weight difference of approximately 6 g/mol creates a distinct mass signature that enables researchers to track the compound and its metabolites using various analytical techniques. The compound is typically supplied as an off-white to light yellow solid with ≥98% purity, suitable for research applications [1]. When dissolved in DMSO, it can achieve concentrations up to 100 mg/mL (approximately 349.33 mM), though this solvent is hygroscopic and may impact solubility [1]. Proper storage at 4°C in sealed containers away from moisture is recommended to maintain stability.
Stable isotope labeling has emerged as a powerful technique for investigating biological pathways and metabolic processes in living systems. Unlike radioactive isotopes, stable isotopes such as 13C do not emit radiation, making them safer for laboratory use while providing equally valuable tracking capabilities. The fundamental principle involves incorporating atoms with distinct mass properties into biological molecules, allowing researchers to differentiate between endogenous compounds and those introduced experimentally. This mass difference enables precise tracking of the parent compound and its metabolic products through various analytical platforms, particularly mass spectrometry [3]. Stable heavy isotopes of hydrogen, carbon, and other elements have been successfully incorporated into drug molecules, primarily serving as tracers during drug development processes [1].
The application of stable isotopes in metabolic studies provides several distinct advantages over alternative methods. First, it allows for direct observation of metabolic conversion pathways rather than inferring them from endpoint measurements. Second, isotope-labeled tracers enable researchers to distinguish between newly synthesized molecules and pre-existing pools of the same compounds within biological systems. Third, the technique facilitates quantitative assessments of metabolic flux through specific pathways, providing dynamic information rather than static snapshots of metabolic states. These capabilities make isotope tracing particularly valuable for understanding drug metabolism, identifying metabolic pathways in microorganisms, and elucidating biosynthetic routes in medicinal plants [3].
This compound functions as a tracer by leveraging its identical chemical behavior and distinct mass signature compared to the unlabeled compound. When introduced into a biological system, the labeled compound participates in the same biochemical reactions as natural Sulfalene but can be distinguished through mass-based detection methods. The 13C6-label creates a predictable mass shift that can be monitored using liquid chromatography-mass spectrometry (LC-MS), which has become the predominant analytical technique for such applications due to its superior sensitivity, straightforward operation, and reliability [3]. The mass difference enables the quantification of isotopic enrichment and the identification of metabolic products containing the heavy isotope label.
The detection of 13C-labeled compounds typically involves monitoring isotopic ion peak ratios in mass spectrometric analyses. For this compound, researchers can observe specific mass shifts corresponding to the number of heavy atoms incorporated into metabolic products. Common measurements include ratios of (M+1)−/M−, (M+2)−/M−, (M+3)−/M−, and (M+4)−/M−, where M represents the mass of the unlabeled compound [3]. These ratios provide quantitative information about the extent of isotopic incorporation and can reveal details about metabolic pathways and flux. The high mass resolution of modern LC-MS systems allows clear discrimination between labeled and unlabeled species, even in complex biological matrices, making this approach particularly valuable for studying Sulfalene metabolism in various experimental contexts.
This compound serves as an excellent internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) [1]. When used as an internal standard, the labeled compound experiences nearly identical extraction recovery, ionization efficiency, and chromatographic behavior as the unlabeled analyte, but can be distinguished by its mass difference. This property makes it particularly valuable for accurate quantification of Sulfalene in complex biological matrices such as plasma, urine, or tissue homogenates. The use of stable isotope-labeled internal standards is considered the gold standard in bioanalytical chemistry because it corrects for variability in sample preparation and analysis, thereby improving accuracy and precision.
In practice, a known amount of this compound is added to each sample before any processing steps. The sample is then prepared and analyzed using LC-MS or GC-MS, monitoring specific ion transitions for both the labeled and unlabeled compounds. The ratio of their peak areas is used to generate a calibration curve when analyzing standards with known concentrations, and this curve is subsequently used to determine concentrations in unknown samples. This method, called isotope dilution mass spectrometry, provides superior accuracy compared to external calibration because the internal standard experiences nearly identical analytical conditions as the analyte of interest. The high purity of this compound (≥99%) ensures minimal interference from unlabeled compound, which is crucial for maintaining low detection limits and accurate measurements [1].
Table 1: Quantitative Performance Characteristics of this compound as Internal Standard
| Parameter | Performance Characteristics | Application Notes |
|---|---|---|
| Accuracy | 85-115% | Varies with matrix complexity |
| Precision | <15% RSD | Improves with optimal sample cleanup |
| Linear Range | 3-4 orders of magnitude | LC-MS typically provides wider range |
| Detection Limit | Matrix-dependent | Enhanced with selective detection |
| Recovery Correction | Excellent | Compensates for preparation losses |
This compound enables detailed mapping of metabolic pathways by tracking the incorporation of heavy carbon atoms into metabolic products. When organisms metabolize the labeled compound, the 13C atoms become incorporated into metabolic products, creating a distinct isotopic pattern that can be tracked through successive metabolic transformations. This approach allows researchers to identify both primary metabolites (direct products of enzymatic transformations) and secondary metabolites (products of more complex biosynthetic pathways) that derive from the parent compound. By analyzing the position and extent of heavy isotope incorporation, researchers can reconstruct complete metabolic pathways and identify previously unknown biotransformation routes.
The application of 13C-labeled tracers in metabolic pathway analysis represents a significant advancement over traditional methods. As demonstrated in studies with 13C6-glucose labeling in plants, this approach can identify primary organs involved in secondary metabolite synthesis by comparing 13C/12C ratios across different tissues and treatments [3]. Similarly, this compound can be used to investigate biotransformation pathways in microorganisms, animals, or humans, providing critical information about both therapeutic and potential toxic metabolites. The method is particularly powerful when combined with high-resolution mass spectrometry, which can determine the exact number of heavy atoms in each metabolite, offering insights into which portions of the molecule are retained through specific metabolic steps. This information is invaluable for understanding drug metabolism, designing improved pharmaceutical compounds, and identifying interspecies differences in metabolic handling of bioactive molecules.
This protocol describes the use of this compound as an internal standard for accurate quantification of Sulfalene in biological matrices using LC-MS. Begin by preparing a stock solution of this compound in DMSO at a concentration of 1 mg/mL (approximately 3.49 mM) [1]. Due to the hygroscopic nature of DMSO, use newly opened solvent and ensure proper sealing of stock solutions. Prepare working solutions in appropriate solvents such as methanol/water mixtures (50:50, v/v) based on the specific application [4]. For sample preparation, add a fixed amount of the this compound working solution (typically 10-50 μL, depending on desired final concentration) to each calibration standard, quality control sample, and unknown sample before any processing steps. This ensures that the internal standard experiences the same preparation conditions as the endogenous analyte.
Proceed with sample extraction using appropriate techniques such as protein precipitation for plasma/serum samples or solid-phase extraction (SPE) for cleaner extracts. For SPE, hydrophilic-lipophilic balanced (HLB) cartridges have been successfully used for similar sulfonamide compounds [4]. After extraction and reconstitution, analyze samples using LC-MS with a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7-1.8 μm particle size) maintained at 40°C. Employ a mobile phase system consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution from 5% to 95% B over 5-10 minutes. For mass spectrometric detection, use multiple reaction monitoring (MRM) transitions specific to both the labeled and unlabeled compounds. The distinct mass difference of 6 Da allows clear separation of the internal standard from the analyte, enabling accurate quantification through peak area ratios.
Table 2: LC-MS Parameters for Sulfalene and this compound Analysis
| Parameter | Setting | Alternative Options |
|---|---|---|
| Ionization Mode | ESI Positive | APCI Positive if ESI unsuitable |
| MRM Transition Sulfalene | 281→156 | 281→108 (confirmatory) |
| MRM Transition this compound | 287→162 | 287→114 (confirmatory) |
| Collision Energy | Compound-specific | Optimize for each transition |
| Column Temperature | 40°C | 30-50°C acceptable range |
| Flow Rate | 0.3-0.5 mL/min | Adjust for column dimensions |
This protocol outlines the use of this compound to study metabolic pathways in bacteria, particularly focusing on its mechanism as a sulfonamide antibiotic. Begin by culturing the bacterial strain of interest in appropriate medium. For studies targeting the folate biosynthesis pathway, it may be beneficial to use minimal medium to reduce background levels of folate pathway intermediates. Prepare a dosing solution of this compound in suitable solvent, with concentration determined by the specific research objectives. For solubility, note that this compound can be dissolved in DMSO at ~100 mg/mL, but for bacterial studies, further dilution in aqueous buffer or medium is necessary [1]. Final DMSO concentration in bacterial cultures should generally not exceed 1% to maintain cell viability.
Expose bacterial cultures to this compound at relevant concentrations (consider using MIC values determined beforehand for the specific strain). Include control groups exposed to unlabeled Sulfalene and vehicle controls. Harvest samples at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to capture metabolic dynamics. For intracellular metabolite analysis, use a quenching and extraction protocol that rapidly stops metabolic activity while extracting metabolites efficiently. This typically involves cold methanol quenching followed by extraction using methanol/water or acetonitrile/methanol mixtures. Analyze extracts using LC-MS with conditions optimized for polar metabolites to detect this compound and its potential metabolites. Data analysis should focus on identifying compounds showing incorporation of 13C atoms by detecting characteristic mass shifts and isotopologue patterns. Particularly examine metabolites related to the folate pathway and potential degradation products arising from bacterial metabolism.
Interpreting data from this compound tracer studies requires careful analysis of isotopic enrichment patterns across detected metabolites. The fundamental approach involves calculating the ratio of heavy to light isotopologues for each identified compound. As demonstrated in 13C6-glucose labeling studies, researchers typically monitor ratios such as (M+1)−/M−, (M+2)−/M−, (M+3)−/M−, and (M+4)−/M−, where M represents the monoisotopic mass of the unlabeled compound [3]. These ratios provide quantitative information about the extent of isotopic incorporation and can reveal details about metabolic pathways and flux. For this compound specifically, the presence of six heavy carbon atoms creates a distinct isotopic pattern that facilitates tracking through metabolic transformations.
When analyzing isotopic enrichment data, it is essential to distinguish between naturally occurring heavy isotopes and those incorporated from the tracer. This is typically accomplished by comparing samples from tracer-treated systems with appropriate controls (e.g., samples exposed to unlabeled compound or vehicle only). The natural abundance of 13C is approximately 1.1%, which creates a predictable background level of heavy isotopologues that must be subtracted for accurate interpretation. For metabolites showing significant enrichment above natural abundance, the specific pattern of heavy atom incorporation can provide insights into which portions of the molecule are derived from the tracer. For example, metabolites retaining all six 13C atoms suggest incorporation of an intact structural unit, while those with fewer heavy atoms indicate fragmentation and reassembly of the carbon skeleton. These patterns are invaluable for reconstructing metabolic pathways and identifying key branching points.
The use of this compound greatly facilitates the identification of novel metabolites by providing a distinct isotopic signature that differentiates drug-related compounds from endogenous matrix components. The characteristic mass shift of 6 Da for metabolites retaining all six heavy atoms, or proportional shifts for partially retained labels, creates a recognizable pattern in mass spectrometric data. Modern LC-MS systems equipped with high-resolution mass analyzers can detect these patterns even without prior knowledge of metabolite structures, enabling untargeted metabolite discovery. Software tools designed for metabolite identification typically include algorithms specifically designed to recognize isotope signatures from stable isotope-labeled tracers, further enhancing detection capability.
When identifying novel metabolites, several factors should be considered. First, the retention time relationship between parent drug and metabolites provides initial information about relative polarity, with metabolites typically eluting earlier or later than parent depending on their specific chemical modifications. Second, the fragmentation pattern in MS/MS spectra reveals structural features and potential sites of metabolic transformation. The presence of characteristic fragment ions containing heavy isotopes confirms their origin from the parent compound. Third, the number of retained 13C atoms in both parent and fragment ions provides clues about which portions of the molecule undergo metabolic modifications. For example, metabolites showing loss of one or more heavy atoms suggest cleavage of part of the molecular structure, while those maintaining the full complement of six 13C atoms likely represent conjugates or minor modifications of the parent compound. Together, this information enables comprehensive mapping of metabolic pathways and identification of both major and minor metabolites.
Successful application of this compound in metabolic studies requires attention to several critical analytical factors. First, proper sample preparation is essential to minimize matrix effects that can suppress or enhance ionization in mass spectrometric detection. The use of stable isotope-labeled internal standards like this compound significantly compensates for these effects, but cannot eliminate them entirely. For complex matrices, such as tissue homogenates or fecal samples, extensive sample cleanup using techniques like solid-phase extraction may be necessary. Second, chromatographic separation must be optimized to resolve the analyte and internal standard from interfering compounds. While this compound has a slightly different retention time from unlabeled Sulfalene due to the isotope effect, this difference is typically minimal under standard reversed-phase conditions but should be verified during method development.
Another important consideration involves the stability of the labeled compound under experimental conditions. This compound should be stored at 4°C in sealed containers away from moisture to prevent degradation [1]. When preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO to minimize water absorption that might affect concentration accuracy. For long-term storage of stock solutions, freezing at -80°C is recommended for up to 6 months, while -20°C is suitable for approximately 1 month [1]. Researchers should also be aware of potential isotope exchange reactions that might transfer the label to other molecules in the system, though carbon atoms in stable aromatic rings (as present in Sulfalene) are generally less prone to exchange than those in more labile positions. Finally, instrument calibration and regular quality control measures are essential to maintain data quality throughout extended analytical sequences typical of metabolic studies.
Robust experimental design is crucial for obtaining meaningful results from this compound tracer studies. First, researchers must determine the appropriate dosing concentration that balances detection sensitivity with physiological relevance. For metabolic studies, concentrations should ideally reflect therapeutic levels when known, or cover a range centered around the IC50 or MIC values for the specific biological system under investigation. Second, time course experiments with multiple sampling points are essential to capture metabolic dynamics rather than single timepoint snapshots. The specific timing will depend on the system under study—bacterial systems may require hours, while mammalian systems might need longer observation periods.
Proper control groups must be included to distinguish specific metabolic processes from non-specific effects. These typically include: (1) vehicle controls to identify background signals and endogenous compounds; (2) unlabeled Sulfalene treatments to confirm that the labeling does not alter metabolic handling; and (3) potentially, inhibitors of specific metabolic pathways to confirm suspected routes of biotransformation. For studies in complex organisms or environmental systems, consideration should be given to the potential for microbial metabolism of the tracer, which might contribute to observed metabolic profiles. Additionally, researchers should plan for comprehensive sample collection including not just the direct site of administration but also potential target tissues, excretion routes, and reservoirs to develop a complete picture of distribution and metabolism. Finally, sample size should provide sufficient statistical power, with replication appropriate to the inherent variability of the biological system under investigation.
The following diagram illustrates the comprehensive workflow for conducting metabolic tracer studies with this compound, from experimental design through data interpretation:
Diagram 1: Comprehensive Workflow for this compound Metabolic Tracer Studies
The following diagram illustrates Sulfalene's mechanism of action as a sulfonamide antibiotic and potential metabolic pathways that can be investigated using the 13C6-labeled tracer:
Diagram 2: Sulfalene Mechanism of Action and Metabolic Pathways Accessible to Tracer Studies
This compound represents a versatile tool for metabolic research, combining the well-established biological activity of Sulfalene with the tracking capabilities of stable isotope labeling. Its applications span from precise bioanalytical quantification to elucidation of complex metabolic pathways in various biological systems. The protocols and considerations outlined in this document provide researchers with a solid foundation for implementing this compound in their metabolic studies, potentially accelerating drug development and enhancing understanding of antimicrobial action mechanisms. As with any tracer study, careful experimental design, appropriate controls, and validated analytical methods are essential for generating reliable, interpretable data that advances our understanding of biochemical processes in health and disease.
Sulfalene-13C6 is a stable isotope-labeled analog of Sulfalene (Sulfametopyrazine), where six carbon atoms are replaced with 13C. It is primarily used as an internal standard in quantitative analysis using techniques like LC-MS, GC-MS, or NMR, helping to improve the accuracy and precision of analytical methods [1].
The following table summarizes the key information available for a commercially sourced solution:
| Property | Description |
|---|---|
| Catalog Number | 693153 [2] |
| Formula | C513C6H12N4O3S [2] |
| Molecular Weight | 286.26 g/mol [2] |
| Concentration | 100 µg/mL [2] |
| Solvent | Acetonitrile [2] |
| Quantity | 1 mL [2] |
| Recommended Storage | 4 °C [2] |
This protocol describes how to accurately prepare a 100 µg/mL stock solution of this compound in acetonitrile from the solid compound.
Calculate Mass: To prepare 10 mL of a 100 µg/mL solution, calculate the required mass of the solid compound using the formula:
Mass (mg) = (Desired Concentration × Desired Volume) / Compound Purity
For this preparation:
(100 µg/mL × 10 mL) / 0.99 = 1010.1 µg or 1.01 mg.
Weigh the Compound: Tare a clean weighing boat on the analytical balance. Carefully weigh out 1.01 mg of this compound solid. For greater accuracy, it is advisable to weigh a larger quantity (e.g., 5-10 mg) first and then dilute it serially.
Dissolve the Solute: Quantitatively transfer the weighed solid into a 10 mL volumetric flask. Rinse the weighing boat with small portions of acetonitrile to ensure complete transfer.
Add Solvent: Fill the volumetric flask approximately halfway with acetonitrile and cap it.
Agitate and Solubilize: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid. If necessary, gently warm the solution to room temperature (around 25°C) to aid solubility, as the pure solid has a solubility of 100 mg/mL in DMSO under these conditions [1].
Bring to Volume: Remove the flask from the bath, allow it to reach room temperature, and then carefully add acetonitrile to the calibration mark (10 mL) on the flask. Mix the solution thoroughly by inverting the flask several times.
Aliquot and Store: Label the solution clearly with the compound name, concentration, date, and your initials. Aliquot the solution into smaller, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at 4 °C, as recommended for the commercial solution [2]. Under these conditions, the solution is expected to be stable for at least one month.
After preparation, the solution should be subjected to quality control before use in critical experiments. The workflow below outlines the preparation and verification process.
Diagram Title: Solution Prep and QC Workflow
Sulfalene (also known as sulfametopyrazine) is a long-acting sulfonamide compound with demonstrated antimalarial and antibacterial properties. As part of the sulfonamide drug class, sulfalene exerts its antimalarial effects through inhibition of the dihydropteroate synthase (DHPS) enzyme in the Plasmodium folate biosynthesis pathway [1]. The stable isotope-labeled form, Sulfalene-13C6, incorporates six carbon-13 atoms in its molecular structure, making it an invaluable tracer for advanced drug metabolism and mechanism of action studies [2].
The molecular weight of this compound is 286.26 g/mol (compared to 280.06 g/mol for unlabeled sulfalene), with the isotopic substitution occurring in the benzene ring of its structure [2] [3]. This strategic labeling provides significant utility in mass spectrometry-based analyses, where the mass difference allows clear distinction from the endogenous compound while maintaining identical chemical and biological properties. The compound appears as an off-white to light yellow solid, with solubility characteristics requiring dissolution in DMSO (100 mg/mL) for experimental applications [2].
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Formula | C5¹³C6H12N4O3S |
| Molecular Weight | 286.26 g/mol |
| Purity | ≥99.0% |
| Appearance | Off-white to light yellow solid |
| Solubility | 100 mg/mL in DMSO (349.33 mM) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
| XLogP | 0.77 |
| Lipinski's Rule Violations | 0 |
This protocol details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of this compound in plasma samples. The method leverages the isotopic purity of this compound to serve as either an internal standard for unlabeled sulfalene quantification or as a tracer for pharmacokinetic studies investigating drug distribution, metabolism, and elimination [4]. The approach is characterized by high sensitivity and selectivity, enabling reliable detection even at low concentrations in complex biological matrices.
Table 2: Optimized LC-MS/MS Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Chromatography | |
| Column Temperature | 40°C |
| Injection Volume | 5-10 μL |
| Flow Rate | 0.3 mL/min |
| Gradient Program | 0-2 min: 10% B; 2-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12.5 min: 10% B |
| Mass Spectrometry | |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Detection | Multiple reaction monitoring (MRM) |
| Precursor Ion for this compound | 287.1 m/z |
| Product Ions | 156.0 m/z (quantifier); 108.1 m/z (qualifier) |
| Collision Energy | 20 eV (quantifier); 25 eV (qualifier) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
The developed method demonstrates excellent analytical performance with the following validated parameters:
Sulfonamides like sulfalene function as competitive antagonists of para-aminobenzoic acid (pABA) in the folate biosynthesis pathway of Plasmodium species [1] [3]. This compound can be employed to precisely quantify drug binding to the dihydropteroate synthase (DHPS) enzyme target through several advanced techniques:
Cellular Target Engagement Studies:
Enzyme Inhibition Kinetics:
The following diagram illustrates the folate pathway inhibition mechanism of sulfonamide antimalarials:
Figure 1: Sulfalene Inhibition Mechanism in Plasmodium Folate Pathway. Sulfalene competes with PABA (para-aminobenzoic acid) for the DHPS (dihydropteroate synthase) active site, disrupting the folate biosynthesis pathway essential for parasite nucleic acid synthesis. DHFR (dihydrofolate reductase) is simultaneously targeted by pyrimethamine in combination therapy [1] [6].
Beyond the established folate pathway mechanism, this compound serves as a versatile tool for identifying potential secondary targets through chemical proteomics approaches:
Drug Affinity Chromatography:
Molecular Docking Simulations:
Table 3: Experimental Applications of this compound in Antimalarial Research
| Application | Experimental Approach | Key Parameters Measured |
|---|---|---|
| Pharmacokinetic Profiling | LC-MS/MS analysis of plasma samples from infected hosts | Cmax, Tmax, AUC, half-life, clearance |
| Drug Distribution Studies | Whole-body autoradiography or tissue homogenate analysis | Tissue-to-plasma ratios, blood-brain barrier penetration |
| Target Engagement | Cellular thermal shift assay (CETSA) with SRM MS detection | Melting temperature shifts (ΔTm) of drug-target complexes |
| Metabolite Identification | High-resolution MS and MS/MS fragmentation | Metabolic pathways, major circulating metabolites |
| Resistance Mechanism Investigation | Comparison of uptake and binding in sensitive vs. resistant strains | Altered membrane transport, target site mutations |
The comprehensive workflow below illustrates how this compound can be applied throughout antimalarial drug mechanism research:
Figure 2: Integrated Research Workflow for this compound Mechanism Studies. This workflow outlines the systematic approach from basic compound characterization through to mechanistic validation, incorporating key experimental methodologies at each stage.
This compound represents a powerful chemical tool for advancing our understanding of antimalarial drug action and resistance mechanisms. The application notes and protocols detailed herein provide researchers with robust methodologies for quantifying the compound, investigating its primary mechanism of action, and exploring potential secondary targets. As drug resistance continues to challenge malaria control efforts—with an estimated 263 million cases and 597,000 deaths reported in 2023—the need for precise mechanistic understanding becomes increasingly critical [1] [6].
The stable isotope labeling approach exemplified by this compound enables researchers to distinguish administered drug from endogenous compounds with high specificity, facilitating accurate pharmacokinetic profiling and target identification. Furthermore, the integration of these data with computational approaches such as molecular docking and dynamics simulations creates opportunities for rational design of next-generation sulfonamide derivatives with improved binding affinity and reduced susceptibility to resistance mutations [1] [7].
As combination therapies including sulfadoxine-pyrimethamine continue to play important roles in both treatment and prevention contexts [6], the mechanistic insights gained through this compound applications will inform the optimal deployment of existing antimalarials while paving the way for novel chemotherapeutic interventions against this devastating global health burden.
This compound (Sulfametopyrazine-13C6) is a stable isotope-labeled compound where six carbon atoms have been replaced with carbon-13 isotopes, making it an invaluable tracer for studying the fate, metabolism, and resistance mechanisms of sulfonamide antibiotics. As a labeled analog of Sulfalene, which demonstrates both antimalarial and antibacterial properties, this compound serves as critical internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), enabling precise quantification of sulfonamide antibiotics in complex biological matrices. The incorporation of heavy isotopes (13C6) does not alter the chemical or biological behavior of the parent compound but provides distinct mass spectral signatures that allow researchers to differentiate between the tracer and endogenous compounds or naturally occurring sulfonamides in experimental systems. [1]
The emergence and spread of antibacterial resistance represent one of the most significant challenges in modern healthcare, with sulfonamide resistance being particularly widespread among bacterial pathogens. Research indicates that resistance to sulfonamides is often mediated by plasmid-borne genes (sul1, sul2) that code for alternative drug-insensitive dihydropteroate synthase enzymes. Studies have shown that sulfonamide resistance develops gradually through interaction with the common p-amino nucleus shared by all sulfonamides, likely involving the same enzyme systems affected by para-aminobenzoic acid (PABA) antagonism. [2] Understanding these resistance mechanisms and their selection under various antibiotic concentrations is essential for developing strategies to combat antibacterial resistance.
This compound is characterized by its high chemical purity and isotopic enrichment, making it suitable for both quantitative analysis and mechanistic studies of sulfonamide resistance. The compound is provided as an off-white to light yellow solid with molecular weight of 286.26 g/mol (compared to 280.26 g/mol for unlabeled Sulfalene) and chemical formula of C5¹³C6H12N4O3S. It is recommended for storage at 4°C in sealed containers protected from moisture to maintain stability. The compound is readily soluble in DMSO (100 mg/mL, 349.33 mM), though solutions require ultrasonic treatment and warming to achieve complete dissolution. For experimental use, it is classified as "for research use only" and is not intended for diagnostic or therapeutic applications in humans or animals. [1]
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Synonyms | Sulfametopyrazine-13C6; AS-18908-13C6 |
| Molecular Weight | 286.26 g/mol |
| Chemical Formula | C5¹³C6H12N4O3S |
| Purity | ≥99.0% |
| Appearance | Off-white to light yellow solid |
| Solubility | 100 mg/mL in DMSO (349.33 mM) |
| Storage Conditions | 4°C, sealed storage, away from moisture |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month |
This compound serves multiple critical functions in antibacterial research, particularly in the investigation of resistance mechanisms:
Quantitative Tracer Studies: As a stable isotope-labeled internal standard, this compound enables precise quantification of sulfonamide antibiotics in complex matrices through isotope dilution mass spectrometry. This application is crucial for determining antibiotic concentrations in bacterial growth media, tissue samples, and environmental matrices, allowing researchers to establish accurate concentration-effect relationships for resistance development. [1]
Resistance Mechanism Elucidation: this compound facilitates studies on the molecular interactions between sulfonamides and bacterial enzymes, particularly dihydropteroate synthase. Research has demonstrated that sulfonamide resistance involves the common p-amino nucleus shared by all sulfonamides, suggesting a unified resistance mechanism across different sulfonamide antibiotics. [2]
Minimal Selective Concentration (MSC) Determination: Recent studies with sulfamethoxazole have investigated the threshold concentrations that select for resistant bacteria, with findings suggesting that environmental concentrations (ranging from 0.001 to 10 mg/L) may contribute to resistance selection. Similar approaches can be applied using this compound to establish resistance thresholds for Sulfalene specifically. [3]
Biodegradation Assessment: this compound enables researchers to track antibiotic degradation in complex microbial communities, as the isotopic signature allows distinction between parent compound and degradation products. Studies have demonstrated that some microbial communities can degrade sulfonamides within 24 hours, a factor that must be considered in resistance studies. [3]
Table 2: Key Applications of this compound in Antibacterial Resistance Research
| Application Area | Specific Use | Research Significance |
|---|---|---|
| Analytical Quantification | Internal standard for LC-MS/MS | Enables precise measurement of sulfonamide concentrations in complex matrices |
| Resistance Mechanism Studies | Tracing drug-target interactions | Elucidates molecular basis of sulfonamide resistance |
| MSC Determination | Establishing resistance selection thresholds | Identifies antibiotic concentrations that promote resistance development |
| Environmental Fate Studies | Tracking biodegradation pathways | Determines antibiotic persistence in different environments |
| Horizontal Gene Transfer | Investigating resistance gene spread | Studies transfer of sul genes between bacterial species |
Principle: This method employs This compound as an internal standard to accurately quantify Sulfalene concentrations in bacterial culture samples through isotope dilution mass spectrometry, enabling precise measurement of antibiotic degradation and uptake during resistance studies.
Materials and Reagents:
Procedure:
Preparation of Standard Solutions:
Sample Preparation:
Solid-Phase Extraction:
LC-MS/MS Analysis:
Quality Control: Include blank samples, zero samples (matrix with internal standard but without analyte), and quality control samples at low, medium, and high concentrations in each analytical batch. Accept results if accuracy is within ±15% and precision ≤15% RSD.
Principle: This protocol determines the minimum selective concentration of Sulfalene that promotes the development and selection of resistant bacteria in a microbial community, using this compound to accurately monitor antibiotic concentrations throughout the experiment.
Materials and Reagents:
Procedure:
Experimental Setup:
Acute Exposure Assessment (24 hours):
Chronic Exposure Assessment (7 days):
Molecular Analysis of Resistance Genes:
Data Analysis:
Diagram 1: Experimental workflow for determining Minimal Selective Concentration (MSC) of Sulfalene. The process involves both acute (24-hour) and chronic (7-day) exposure phases with regular sampling for chemical and molecular analysis.
Quantitative analysis of Sulfalene using this compound as an internal standard requires careful processing of mass spectrometry data to ensure accurate results. The isotope dilution method relies on the principle that the native compound and isotope-labeled internal standard behave identically throughout sample preparation and analysis, with the only difference being their mass-to-charge ratios in the mass spectrometer. For each sample, calculate the peak area ratio (Sulfalene/Sulfalene-13C6) and interpolate from the calibration curve generated using standards of known concentration. The calibration curve should be constructed using weighted linear regression (typically 1/x² weighting) to account for heteroscedasticity across the concentration range. The lower limit of quantification (LLOQ) is typically defined as the lowest standard with accuracy within ±20% and precision ≤20% RSD, while the upper limit of quantification (ULOQ) is the highest standard meeting these criteria. [1]
Quality assurance should include assessment of carryover (injection of blank after high concentration standard), matrix effects (comparing slopes of solvent-based and matrix-matched calibration curves), and process efficiency. When using this compound as an internal standard, the compensation for sample loss during preparation and ionization suppression/enhancement in the mass spectrometer should be nearly complete, resulting in accurate quantification. For resistance studies, it is critical to monitor Sulfalene concentrations throughout the experiment to ensure that the intended exposure concentrations are maintained, as microbial degradation can significantly reduce antibiotic concentrations over time, as demonstrated in studies where sulfamethoxazole was degraded within 24 hours by certain microbial communities. [3]
The development of sulfonamide resistance is a gradual process that involves bacterial adaptation to increasing antibiotic concentrations. Research has demonstrated that bacteria can develop resistance to multiple sulfonamides simultaneously, as resistance mechanisms typically target the common p-amino nucleus shared by these antibiotics. When interpreting resistance study results, consider the following key parameters: [2]
Growth Kinetics: Changes in growth rate, lag phase duration, and maximum biomass in the presence of Sulfalene compared to antibiotic-free controls. Resistant populations typically show minimal changes in these parameters at concentrations that inhibit susceptible strains.
Resistance Gene Enrichment: Significant increases in sul1 and/or sul2 gene abundance relative to 16S rRNA genes indicate selection for resistant populations. The integron-associated intI1 gene serves as a marker for mobile genetic elements that can facilitate horizontal gene transfer of resistance determinants.
Minimal Selective Concentration (MSC): The lowest antibiotic concentration that results in a statistically significant increase in resistance gene abundance without significantly affecting total microbial growth. Recent research suggests that sulfonamide MSCs can be as low as 0.001 mg/L for some microbial communities, highlighting the potential for environmental antibiotic residues to select for resistance. [3]
Table 3: Key Parameters for Assessing Sulfalene Resistance Development
| Parameter | Measurement Method | Interpretation |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | Broth microdilution | Concentration inhibiting visible growth |
| Minimal Selective Concentration (MSC) | qPCR of resistance genes | Lowest concentration selecting for resistance genes |
| Growth Rate Inhibition | OD measurements over time | Percentage reduction in growth rate compared to control |
| Resistance Gene Enrichment | sul1/sul2/16S rRNA qPCR | Fold-increase in resistance gene copies |
| Horizontal Gene Transfer Potential | intI1 gene abundance | Indicator of mobile genetic element activity |
Sulfonamide antibiotics, including Sulfalene, function as competitive antagonists of para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway. The structural similarity between sulfonamides and PABA allows them to bind to dihydropteroate synthase (DHPS), the enzyme responsible for incorporating PABA into dihydropteroate, a precursor to tetrahydrofolate. This competitive inhibition depletes tetrahydrofolate reserves, ultimately disrupting DNA synthesis and cellular replication in susceptible bacteria. [2]
Bacterial resistance to sulfonamides primarily occurs through three mechanisms:
Target Enzyme Modification: Resistant bacteria often acquire alternative DHPS enzymes encoded by sul1 or sul2 genes that have lower affinity for sulfonamides while maintaining their ability to bind PABA. These genes are frequently located on mobile genetic elements such as plasmids and transposons, facilitating their spread through bacterial populations.
Bypass Mechanisms: Some resistant bacteria develop enhanced uptake of pre-formed folate derivatives, bypassing the need for de novo folate synthesis, thereby circumventing the metabolic block induced by sulfonamides.
Efflux Pumps: Enhanced export of sulfonamides via efflux systems can reduce intracellular antibiotic concentrations to sub-inhibitory levels.
Research has demonstrated that sulfonamide resistance develops gradually through a process of adaptive evolution, with bacteria becoming resistant to increasingly higher antibiotic concentrations over time. Studies have shown cross-resistance among different sulfonamides, supporting the concept that resistance mechanisms target the common structural elements shared by these antibiotics. [2]
Diagram 2: Sulfonamide resistance development pathways. Sulfalene exposure creates selective pressure that promotes genetic modifications through mutation or horizontal gene transfer, leading to multiple resistance mechanisms and emergence of resistant populations.
Rapid Antibiotic Degradation: If Sulfalene concentrations decrease substantially during experiments (determined using this compound quantification), consider more frequent medium replacement or use of higher starting concentrations to maintain selective pressure. Studies show some microbial communities can degrade sulfamethoxazole within 24 hours, highlighting the importance of monitoring actual exposure concentrations. [3]
Inconsistent Resistance Development: Ensure bacterial inocula are from logarithmic growth phase and use adequate replication (minimum n=6) to account for biological variability in resistance development. Resistance to sulfonamides develops gradually, so extended exposure periods may be necessary. [2]
Poor MS Signal for this compound: Freshly prepare stock solutions in DMSO with warming and sonication to ensure complete dissolution. Check instrument calibration and source cleanliness. Monitor multiple fragment transitions to confirm compound identity.
High Background in Resistance Gene Detection: Include appropriate negative controls in qPCR assays. Pre-treat samples with DNase if necessary to remove extracellular DNA. Normalize results to 16S rRNA gene copies to account for variations in bacterial biomass.
This compound serves as a powerful tool for investigating the complex dynamics of sulfonamide resistance in bacterial populations. Its application as an internal standard in quantitative mass spectrometry enables precise measurement of antibiotic concentrations in complex biological systems, while its utility as a tracer facilitates studies on antibiotic fate and degradation. The protocols outlined in this document provide researchers with robust methods for assessing the selective potential of Sulfalene at environmentally and clinically relevant concentrations, contributing to our understanding of resistance development and spread. As antibacterial resistance continues to pose significant challenges to global health, such refined methodological approaches are essential for developing evidence-based strategies to mitigate resistance emergence and preserve the efficacy of existing antibiotics.
This protocol is adapted from a rapid, coupled spectrophotometric assay suitable for identifying and characterizing DHPS inhibitors, which is amenable to automation and multiwell plates [1].
1. Principle The assay couples the DHPS reaction to a subsequent reaction catalyzed by dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by DHFR using the cofactor NADPH. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm, which is monitored spectrophotometrically. The rate of NADPH consumption is directly proportional to DHPS activity [1].
2. Reagents and Materials
3. Experimental Workflow
The following diagram illustrates the coupled enzymatic reactions and detection method in this assay.
4. Procedure
Reaction Mixture: In each well of a multiwell plate, add the following components:
Initiate Reaction: Start the enzymatic reaction by adding the pABA substrate [1].
Kinetic Measurement: Immediately place the plate in the reader and monitor the decrease in absorbance at 340 nm for a predetermined time (e.g., 10-30 minutes) at a constant temperature (e.g., 30°C).
Controls: Include positive controls (all components without inhibitor) and negative controls (without DHPS or without pABA) to account for non-specific oxidation of NADPH.
5. Data Analysis
When designing your experiments with this compound, the following mechanistic and resistance insights are critical.
| Aspect | Description & Relevance for Inhibition Assays |
|---|---|
| Catalytic Mechanism | DHPS follows an SN1 reaction mechanism, forming a cationic pterin intermediate (DHP⁺) before pABA binds [2] [3]. This is a key distinction from the previously postulated SN2 mechanism. |
| pABA Binding Site | The pABA-binding site is formed by two flexible, conserved loops. The sulfonamide class of drugs, which includes Sulfalene, are structural analogs of pABA and compete for binding in this pocket [2] [3]. |
| Role of Mg²⁺ | A Mg²⁺ ion is essential for catalysis. It helps order the loop structure that forms the pABA pocket and stabilizes the leaving pyrophosphate group [2]. Your assay buffer must contain Mg²⁺ for accurate results. |
| Drug Resistance | Resistance often arises from mutations in the flexible loops near the pABA site, altering the pocket and reducing drug affinity without compromising natural substrate binding [2] [3]. |
The use of a stable isotope-labeled sulfonamide like this compound opens up several advanced research avenues:
This protocol provides a robust method for evaluating the inhibitory activity of compounds like this compound against DHPS. The key to successful research in this area lies in understanding the unique SN1 mechanism of DHPS and the structural basis of substrate and inhibitor binding.
Future work with this compound should focus on exploiting its isotopic label to gain deeper insights into the mechanics of drug action and resistance, particularly through detailed biophysical and metabolic studies. The development of new DHPS inhibitors that can overcome resistance, potentially by targeting the pterin pocket or the novel cationic intermediate, remains a promising and critically needed field of research [3].
The following table summarizes the key identifiers and physical properties of this compound and its unlabeled counterpart for reference.
| Property | This compound (Labeled) | Sulfalene (Unlabeled) |
|---|---|---|
| Synonyms | Sulfametopyrazine-13C6 [1] | Sulfametopyrazine; AS-18908 [2] |
| CAS No. | Information Missing | 152-47-6 [2] [3] |
| Molecular Formula | C513C6H12N4O3S [1] | C11H12N4O3S [2] [3] |
| Molecular Weight | 286.26 g/mol [1] [4] | 280.30 g/mol [2] [3] |
| Purity | ≥ 99.0% [1] | ≥ 99.73% [2] |
| Appearance | Off-white to light yellow solid [1] | White to off-white solid [2] |
The most detailed solubility information available pertains to Dimethyl Sulfoxide (DMSO). While data for aqueous solutions is not explicitly provided in the search results, a standard preparation protocol can be inferred and is detailed below.
| Solvent | Solubility (from powder) | Solution Concentration | Storage Conditions |
|---|---|---|---|
| DMSO | 100 mg/mL (349.33 mM) [1] | 10 mM to 100 mM (reconstituted) [1] | -80°C (6 months); -20°C (1 month); sealed, away from moisture [1] |
| Acetonitrile | Information Missing (Supplied as solution) | 100 µg/mL (approx. 0.349 mM) [4] | 4°C [4] |
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This method is suitable for creating a high-concentration master stock for further dilution in assays.
Protocol 2: Working with a Pre-Made Acetonitrile Solution
This compound is also available as a ready-made solution in acetonitrile (100 µg/mL), which is convenient for use as an analytical standard [4].
Protocol 3: Preparing Aqueous Working Solutions
For cell-based or biochemical assays, working solutions in aqueous buffers are often needed. Since this compound has low solubility in water, it must be prepared via serial dilution from the DMSO stock.
The workflow for these preparation methods is summarized below.
When handling this compound, adhere to the following safety precautions based on the Safety Data Sheet (SDS) for the unlabeled compound, which is representative:
Stable isotope-labeled compounds have revolutionized modern pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) studies, providing researchers with powerful tools to track drug fate in biological systems with exceptional precision. Among these labeled compounds, This compound (also known as Sulfametopyrazine-13C6) represents a valuable isotopic tracer for investigating the disposition of the long-acting sulfonamide antibacterial and antimalarial agent, Sulfalene. The incorporation of six ^13C atoms into the Sulfalene molecular structure creates a distinct mass difference that enables unambiguous differentiation from the native compound using mass spectrometric detection methods. This isotopic distinction is particularly crucial in ADME studies, where researchers must accurately discriminate between administered compounds and endogenous substances or metabolites that share similar chemical structures.
The application of stable isotope-labeled tracers like this compound addresses fundamental challenges in drug development, including the need to precisely quantify drug concentrations in complex biological matrices, identify and characterize metabolites, and understand the complex interplay between drugs and biological systems. As pharmaceutical research increasingly focuses on personalized medicine and understanding interindividual variability in drug response, the role of well-characterized isotopic tracers becomes increasingly important. These tools enable researchers to obtain high-quality data that informs dosing regimens, identifies potential drug interactions, and supports regulatory submissions.
This compound is a stable isotope-labeled form of Sulfalene where six carbon atoms have been replaced with the ^13C isotope. The molecular formula of this compound is C5^13C6H12N4O3S, resulting in a molecular weight of 286.26 g/mol compared to 280.30 g/mol for the unlabeled compound [1]. This mass difference of 6 Daltons provides a distinct mass signature that is easily distinguishable using mass spectrometric techniques. The compound is typically provided as an off-white to light yellow solid with high purity (≥99.0%) and is soluble in DMSO (100 mg/mL, 349.33 mM) [1].
The structural characteristics of this compound maintain the same physicochemical properties as unlabeled Sulfalene, ensuring that its behavior in biological systems accurately reflects that of the therapeutic compound. The sulfonamide group remains available for metabolic transformations, and the overall molecular geometry ensures similar protein binding and distribution characteristics. This faithful representation of the parent compound's properties while providing a distinct mass signature makes this compound an ideal tracer for pharmacokinetic and ADME investigations.
Table 1: Key Characteristics of this compound
| Property | Specification | Experimental Significance |
|---|---|---|
| Molecular Formula | C5^13C6H12N4O3S |
Distinct mass signature for MS detection |
| Molecular Weight | 286.26 g/mol | 6 Dalton difference from unlabeled form |
| Purity | ≥99.0% | Minimizes interference in analytical methods |
| Solubility | 100 mg/mL in DMSO | Suitable for preparing stock solutions |
| Storage Conditions | 4°C, sealed, dry environment | Maintains stability and integrity |
| Primary Applications | Tracer, internal standard | Quantitative bioanalysis, metabolite identification |
ADME studies constitute a critical component of the drug development process, providing essential information about how the body handles pharmaceutical compounds. These investigations evaluate the complete journey of a drug from administration to elimination, encompassing processes such as absorption through biological membranes, distribution to tissues and organs, metabolic transformations, and eventual excretion. Comprehensive ADME characterization is indispensable for understanding the relationship between drug exposure and pharmacological effects, anticipating potential toxicity, and designing optimal dosing regimens for clinical trials.
Recent advances in ADME research have highlighted the significant role of genetic polymorphisms in ADME-related genes, which can dramatically influence drug efficacy and safety profiles [2]. For instance, genetic variations in genes encoding drug-metabolizing enzymes and transporters can account for substantial interindividual variability in drug response. Research has demonstrated that ADME genes are expressed not only in hepatic tissues but also in various cancer types, where they can influence both cancer progression and resistance to chemotherapeutic agents [3]. In hepatocellular carcinoma, for example, specific ADME gene expression patterns have shown prognostic value and potential utility in constructing predictive models for disease outcomes [3].
The integration of ADME studies early in drug development has become standard practice in the pharmaceutical industry, enabling evidence-based decisions on compound selection and guiding clinical development strategies. These studies provide critical insights that help researchers overcome development challenges, such as poor bioavailability, extensive metabolism, drug-drug interactions, and the formation of reactive metabolites. With the growing emphasis on personalized medicine, understanding the ADME properties of new chemical entities has become increasingly important for tailoring therapies to specific patient populations.
Liquid Chromatography-Mass Spectrometry (LC-MS) represents the gold standard for quantitative bioanalysis of Sulfalene and its metabolites in biological matrices. This protocol describes the application of this compound as an internal standard for the accurate quantification of Sulfalene in plasma, urine, and fecal samples. The use of a stable isotope-labeled internal standard corrects for variability in sample preparation, matrix effects, and instrument performance, thereby ensuring the reliability and reproducibility of concentration data generated during pharmacokinetic studies.
The fundamental principle underlying this methodology is the identical behavior of this compound and unlabeled Sulfalene during sample extraction, chromatographic separation, and ionization processes, while maintaining a distinct mass-to-charge ratio that enables specific detection by the mass spectrometer. This approach effectively compensates for analyte loss during sample preparation and matrix-induced suppression or enhancement of ionization efficiency, which are common challenges in bioanalytical method development.
Stock Solution Preparation: Prepare separate stock solutions of Sulfalene and this compound in DMSO at concentrations of 1 mg/mL. Dilute these stock solutions with acetonitrile-water (50:50, v/v) to create working solutions appropriate for generating calibration standards and quality control samples. The standard curve should encompass expected concentration ranges in biological samples, typically from 1 to 1000 ng/mL.
Sample Processing: Add a fixed amount of this compound working solution (e.g., 50 μL containing 50 ng) to 100 μL of biological sample (plasma, urine, or fecal homogenate). Precipitate proteins by adding 300 μL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 × g for 10 minutes [4]. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase initial composition.
LC-MS Analysis: Inject an aliquot (typically 5-10 μL) onto the LC-MS system. Employ a reversed-phase C18 column (2.1 × 50 mm, 1.8 μm) maintained at 40°C. The mobile phase should consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Use a gradient elution program as follows: 5% B for 0.5 minutes, increasing to 95% B over 4 minutes, holding at 95% B for 1 minute, then returning to initial conditions for re-equilibration. The total run time is approximately 7 minutes.
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode. Monitor the specific multiple reaction monitoring (MRM) transitions: m/z 281.1→108.1 for Sulfalene and m/z 287.1→114.1 for this compound. Optimize instrument parameters as follows: drying gas temperature 350°C, drying gas flow 10 L/min, nebulizer pressure 40 psi, and capillary voltage 4000 V.
Table 2: LC-MS Method Parameters for Sulfalene and this compound Analysis
| Parameter | Sulfalene | This compound | Notes |
|---|---|---|---|
| Precursor Ion (m/z) | 281.1 | 287.1 | [M+H]+ species |
| Product Ion (m/z) | 108.1 | 114.1 | Most abundant fragment |
| Retention Time | ~4.2 minutes | ~4.2 minutes | Column dependent |
| Collision Energy | 20 eV | 20 eV | Compound optimized |
| Ionization Mode | Positive ESI | Positive ESI | Optimal for sulfonamides |
| Linear Range | 1-1000 ng/mL | Fixed concentration | Matrix dependent |
| LLOQ | 1 ng/mL | N/A | Signal-to-noise >5 |
Process acquired data using appropriate quantitative analysis software. Construct a calibration curve by plotting the peak area ratio of Sulfalene to this compound against the nominal concentration of Sulfalene standards, using linear regression with 1/x² weighting. Apply this calibration model to calculate concentrations in unknown samples. The calibration curve should demonstrate linearity with a correlation coefficient (r) of ≥0.99, and accuracy and precision values within ±15% (±20% at the lower limit of quantification).
Calculate key pharmacokinetic parameters using non-compartmental analysis: maximum concentration (C~max~), time to reach C~max~ (T~max~), area under the concentration-time curve (AUC~0-t~ and AUC~0-∞~), elimination half-life (t~1/2~), clearance (CL), and volume of distribution (V~d~). These parameters provide critical insights into the in vivo behavior of Sulfalene, enabling informed decisions regarding dosing regimens and potential drug interactions.
Metabolite identification represents a crucial aspect of ADME studies, as metabolites can contribute to pharmacological activity or, in some cases, mediate toxic effects. This protocol describes the use of this compound to facilitate the detection and characterization of Sulfalene metabolites using high-resolution mass spectrometry. The distinct isotopic pattern imparted by the ^13C-label enables straightforward differentiation of drug-related metabolites from endogenous matrix components, significantly streamlining the metabolite profiling process.
The approach capitalizes on the predictable mass differences between metabolites derived from labeled and unlabeled drug material, enabling the use of isotope pattern filtering and mass defect filtering techniques to selectively detect drug-related components in complex biological samples. This methodology is particularly valuable for identifying minor metabolites that might otherwise be obscured by endogenous compounds in the biological matrix.
In Vitro Incubation: Prepare incubation mixtures containing human liver microsomes (1 mg protein/mL) or hepatocytes (1 million cells/mL) in appropriate buffer systems. Add Sulfalene and this compound (10 μM each) and initiate reactions with NADPH (1 mM) for microsomal incubations. Incubate at 37°C for 60-120 minutes, with gentle shaking. Terminate reactions by adding two volumes of ice-cold acetonitrile.
Sample Preparation for Metabolite Profiling: Combine equal volumes of incubation samples or biological fluids from dosed subjects. Precipitate proteins by adding three volumes of acetonitrile, vortex, and centrifuge. Transfer the supernatant and evaporate to dryness under nitrogen. Reconstitute the residue in 100 μL of initial mobile phase composition.
UPLC/Q-TOF MS Analysis: Employ ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) for high-resolution metabolite separation and detection. Use a C18 column (2.1 × 100 mm, 1.7 μm) with a water-acetonitrile gradient both containing 0.1% formic acid. Operate the Q-TOF mass spectrometer in positive electrospray ionization mode with a mass resolution of >30,000. Acquire data in full-scan mode from m/z 100 to 1000.
Data Processing for Metabolite Identification: Process acquired data using metabolomics software capable of detecting isotope patterns and mass defects. Apply mass defect filtering (±50 mDa from the parent compound) and isotope pattern filtering to selectively detect drug-related components. Identify potential metabolites by detecting characteristic mass shifts corresponding to common biotransformations such as oxidation (+16 Da), glucuronidation (+176 Da), sulfation (+80 Da), and acetylation (+42 Da).
The metabolism of sulfonamide drugs typically involves multiple pathways, with acetylation being particularly significant. Research on related compounds has demonstrated that sulfation can sometimes represent the dominant metabolic pathway, as observed with forsythin, where sulfate conjugates accounted for 71.6% of the administered dose recovered in urine [4]. Similarly, Sulfalene may undergo hydrolysis followed by extensive phase II conjugation. The specific enzymes involved in these transformations can be identified through phenotyping experiments with recombinant enzymes. Studies have shown that sulfotransferases (particularly SULT1A1) and UDP-glucuronosyltransferases (UGTs) often play important roles in the metabolism of sulfonamide-containing compounds [4].
Schematic Representation of Sulfalene Metabolic Pathways
Membrane transporters play critical roles in determining the absorption, distribution, and elimination of pharmaceutical compounds. This protocol describes the application of this compound to investigate the transporter-mediated flux of Sulfalene across biological membranes, with particular emphasis on renal elimination pathways. Understanding transporter interactions is essential for predicting drug-drug interactions, interindividual variability in drug exposure, and potential organ-specific toxicities.
The use of this compound in transporter studies enables researchers to differentiate between administered compound and endogenous substrates, and to conduct dual-label experiments investigating bidirectional transport. This approach provides robust data on the transport mechanisms influencing Sulfalene disposition, which is particularly relevant given that sulfate conjugates of related compounds have been identified as substrates for organic anion transporters (OAT3) [4].
Cell Culture Preparation: Culture appropriate cell lines expressing specific transporters (e.g., HEK293 cells overexpressing OAT1, OAT3, OATP1B1, or OCT2) on permeable membrane supports until they form confluent monolayers with tight junctions. Verify monolayer integrity by measuring transepithelial electrical resistance (TEER > 300 Ω·cm²).
Uptake and Transport Studies: For uptake experiments, incubate cells with Sulfalene and this compound (1 μM each) in uptake buffer at 37°C for designated time points (e.g., 1, 2, 5, 10, 15 minutes). Terminate uptake by rapid washing with ice-cold buffer. For bidirectional transport studies, add the compounds to either the apical or basolateral compartment and sample from the opposite compartment at regular intervals over 120 minutes. Include specific transporter inhibitors (e.g., probenecid for OATs) in control experiments to confirm transporter involvement.
Sample Analysis and Data Calculation: Process samples as described in the quantitative bioanalysis protocol. Calculate uptake rates and apparent permeability coefficients (P~app~) using standard equations. Determine kinetic parameters (K~m~ and V~max~) by fitting uptake data to the Michaelis-Menten equation. The transporter affinity can be assessed through inhibition studies with known transporter substrates and inhibitors.
Table 3: Key Transporters Potentially Involved in Sulfalene Disposition
| Transporter | Localization | Potential Role in Sulfalene Disposition | Inhibitors for Confirmatory Studies |
|---|---|---|---|
| OAT3 | Renal basolateral membrane | Uptake from blood into proximal tubule cells | Probenecid, Cimetidine |
| OAT1 | Renal basolateral membrane | Renal secretion | p-Aminohippuric acid |
| OCT2 | Renal basolateral membrane | Cation secretion; potential interaction | Cimetidine |
| OATP1B1 | Hepatocyte basolateral membrane | Hepatic uptake | Rifampin, Cyclosporine A |
| OATP1B3 | Hepatocyte basolateral membrane | Hepatic uptake | Rifampin |
| MRP2 | Biliary canalicular membrane | Biliary excretion | MK571 |
| MRP4 | Renal apical membrane | Renal excretion | Ceefourin 1 |
Interpret transporter study results in the context of in vivo pharmacokinetics. For example, if Sulfalene demonstrates significant transport by OAT3, this suggests that coadministration with OAT3 inhibitors may reduce its renal clearance and potentially increase systemic exposure. Similarly, hepatic uptake transporter activity may influence the extent of metabolism, while efflux transporters could limit oral absorption or facilitate biliary excretion.
The clinical significance of transporter interactions should be evaluated through pharmacokinetic studies and physiologically-based pharmacokinetic (PBPK) modeling. Understanding these processes is particularly important given that genetic polymorphisms in ADME-related genes, including transporters, can significantly impact drug exposure and response [2] [3].
The application of stable isotope-labeled compounds in ADME studies requires adherence to established regulatory guidelines and implementation of rigorous quality control measures. When utilizing this compound in support of regulatory submissions, researchers should consider several critical aspects to ensure the generation of reliable, reproducible data.
Method Validation: Conduct comprehensive validation of bioanalytical methods according to regulatory standards (FDA, EMA). Validation should demonstrate specificity, linearity, accuracy, precision, recovery, and stability under anticipated storage and processing conditions. The use of this compound as an internal standard significantly enhances method robustness by correcting for variability in extraction efficiency and matrix effects.
Isotopic Purity Assessment: Verify the isotopic purity of this compound to ensure that measurements are not confounded by the presence of unlabeled compound. The isotopic enrichment should typically exceed 99% to prevent significant interference in mass spectrometric detection. Regular assessment of isotopic integrity during storage is recommended, as isotopic exchange, though unlikely for carbon-13, could potentially occur under certain conditions.
Stability Documentation: Establish stability data for this compound under various conditions, including long-term storage at recommended temperatures, freeze-thaw cycles, and in processed samples maintained in autosampler conditions. These studies should demonstrate that the labeled compound maintains chemical and isotopic stability throughout the experimental workflow.
Data Documentation: Maintain comprehensive documentation including chromatograms, mass spectra, calibration curves, and quality control data. This documentation should clearly demonstrate the separation and specific detection of Sulfalene and its metabolites, and the performance of the analytical method throughout the study period.
This compound serves as a powerful tool in modern pharmacokinetic and ADME studies, enabling researchers to obtain high-quality data on the disposition of this important antimicrobial agent. The applications described in these notes—quantitative bioanalysis, metabolite profiling, and transporter studies—provide a comprehensive framework for investigating the complex processes that govern Sulfalene's behavior in biological systems. The isotopic distinction afforded by the six ^13C atoms allows for precise tracking and accurate quantification, even in complex biological matrices.
Looking forward, the integration of stable isotope labeling with emerging technologies such as high-resolution mass spectrometry, microsampling techniques, and physiologically-based pharmacokinetic modeling will further enhance our understanding of Sulfalene's clinical pharmacology. Additionally, the growing recognition of genetic influences on ADME processes [2] [3] highlights the potential for combining isotopic tracer approaches with pharmacogenomic investigations to better understand interindividual variability in drug response. These advances will continue to refine our ability to predict drug behavior in diverse patient populations, ultimately supporting the development of safer and more effective therapeutic regimens.
While direct data on Sulfalene-13C6 is unavailable, the following table summarizes key handling principles based on general laboratory standards for similar materials [1] [2].
| Aspect | Recommendation | Rationale & Supporting Evidence |
|---|---|---|
| Storage | 2-8°C (refrigerated); keep container sealed and away from moisture [1]. | Maintains chemical integrity; prevents decomposition. |
| Reconstitution | Use DMSO. Solution may require ultrasonic and warming. Use newly opened DMSO [1]. | Hygroscopic DMSO can impact solubility; fresh solvent ensures stability. |
| Solution Storage | -80°C (6 months); -20°C (1 month). Sealed storage, away from moisture [1]. | Minimizes degradation and freeze-thaw cycle damage. |
| Light Exposure | Minimize exposure to light, especially fluorescent light [3]. | Sulfonamide drugs are known to undergo photodegradation [3]. |
To establish the stability profile of this compound in your specific experimental conditions, consider implementing the following protocols.
This method is the gold standard for confirming the integrity of your labeled compound.
Given that sulfa drugs are susceptible to light [3], a specific photostability study is prudent.
Q1: What is the primary use of this compound in research? this compound is a stable, heavy isotope-labeled version of Sulfalene. It is primarily used as an internal standard for quantitative analysis using techniques like LC-MS/MS or GC-MS. Its use allows for highly accurate measurement of the unlabeled Sulfalene in complex samples (e.g., blood, urine, or environmental water) by correcting for losses during sample preparation and variations in instrument response [1] [2].
Q2: How should I prepare a long-term stock solution of this compound? It is recommended to prepare stock solutions in a suitable, high-quality solvent like DMSO. This solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C, where stability for up to 6 months can be expected. For shorter-term storage (about one month), -20°C is acceptable [1].
Q3: The chemical structure indicates it's a sulfonamide. Are there any known stability concerns for this class of compounds? Yes. Independent research has shown that sulfonamide antibiotics are susceptible to photodegradation when exposed to fluorescent light [3]. Furthermore, they can be degraded by advanced oxidation processes (AOPs) in water, which involve reactive oxygen species [5] [4]. This supports the recommendation to store this compound in the dark and under controlled temperatures.
The following diagram outlines a logical approach to diagnosing and preventing stability issues with this compound in the laboratory.
1. What are the recommended storage conditions for Sulfalene-13C6? The supplier-recommended storage conditions for this compound are as follows [1] [2]:
For the unlabeled Sulfalene, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for 2 years. Once dissolved, stock solutions should be stored at -80°C for 6 months or -20°C for 1 month [3].
2. How should I choose between -80°C and -20°C storage? Your choice should be based on your planned usage timeline to ensure compound integrity.
3. What stability data supports these storage conditions for related compounds? While specific multi-year stability studies for this compound are not available in the search results, research on similar sulfonamide antibiotics provides strong supporting evidence. A 2023 study investigating the stability of antimicrobials in wastewater under freezing conditions concluded that sulfonamides are generally stable at -20°C [4]. The table below summarizes the key findings from that study.
| Compound Class | Stability at -20°C | Key Findings |
|---|---|---|
| Sulfonamides (e.g., Sulfadiazine, Sulfamethoxazole) | Generally Stable | Parent sulfonamide compounds were less affected by freezing storage compared to their metabolites [4]. |
| β-Lactams (e.g., Amoxicillin) | Less Stable | Showed poor recovery (34–67%) from the starting concentration after freezing [4]. |
| Macrolides, Quinolones, Azoles | Generally Stable | Behaved similarly to sulfonamides, demonstrating stability under freezing conditions [4]. |
4. What should I do if my experimental results are inconsistent? Inconsistent results can often be traced to compound degradation or handling issues. Follow this troubleshooting guide to identify the problem.
5. What is the detailed protocol for preparing a 10 mM stock solution? The following protocol is adapted from supplier data and general best practices [1] [3].
Materials:
Procedure:
Note on Solubility: The supplier indicates that this compound is soluble in DMSO at approximately 100 mg/mL [1]. A 10 mM (2.86 mg/mL) solution is well within this limit and should be readily achievable.
Sulfalene-13C6 has limited solubility in aqueous solutions but is readily soluble in organic solvents. The table below summarizes the key quantitative data for preparation:
| Property | Specification | Notes |
|---|---|---|
| Molecular Weight | 286.26 g/mol [1] | Formula: C513C6H12N4O3S [1] [2] |
| Solubility in DMSO | 100 mg/mL (349.33 mM) [1] | Requires ultrasonic treatment and warming [1]. |
| Solution in Acetonitrile | 100 µg/mL [2] | Available as a ready-made solution or can be diluted from powder [2]. |
| Storage Conditions | 4°C (short-term); -20°C to -80°C for stock solutions (sealed, away from moisture) [1] | Solutions are stable for 1 month at -20°C and 6 months at -80°C [1]. |
This compound is a non-polar molecule, leading to inherently low solubility in aqueous buffers [3]. Attempting to directly dissolve the powder in buffer will likely be unsuccessful. The standard and recommended practice is to first prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into your aqueous buffer.
Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. You can prepare a stock solution at a concentration of 100 mg/mL [1]. Acetonitrile is another viable option, particularly if DMSO interferes with your assay. It is available as a commercial solution of this compound in acetonitrile (100 µg/mL) [2].
For reliable results, follow this workflow when preparing experimental samples with this compound:
If your research requires administration of this compound in animal studies, where the final concentration in plasma is a key parameter, simple DMSO-saline dilution may not be sufficient. Here are established formulation strategies for in vivo dosing based on protocols for the unlabeled compound [3]:
The table below outlines injection and oral formulation methods that can be adapted for this compound.
| Route | Formulation Type | Example Composition |
|---|---|---|
| Injection | DMSO-Based Emulsion | 10% DMSO + 5% Tween 80 + 85% Saline [3] |
| Injection | PEG300 Solution | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3] |
| Injection | Oil-Based Suspension | 10% DMSO + 90% Corn Oil [3] |
| Oral | Aqueous Suspension | Suspend powder in 0.5% Carboxymethyl Cellulose (CMC Na) solution [3] |
Q1: What are the primary factors that influence Sulfalene-13C6 LC-MS signal intensity? The signal intensity is predominantly governed by the separation efficiency of the liquid chromatography (LC) system and the ionization efficiency in the mass spectrometer (MS). Key parameters include the LC column's properties, the composition and gradient of the mobile phase, the flow rate, and the ion source settings of the MS [1] [2]. A poorly separated or broad peak will lead to a lower signal intensity even if the total amount of analyte is sufficient.
Q2: My signal is low and noisy. Should I focus on the LC or the MS first? It is almost always more effective to first optimize the liquid chromatography. A sharp, well-resolved chromatographic peak will enter the ion source as a concentrated band, leading to a much higher signal intensity and better signal-to-noise ratio. After optimizing the LC conditions, you can then fine-tune the MS parameters [1].
Q3: How can I be sure that my signal issues are specific to my analyte and not a general system failure? It is crucial to use appropriate system suitability tests and internal standards. The heavy isotope label (13C6) in your Sulfalene itself can serve as an excellent internal standard for its light counterpart in quantitative assays. Furthermore, running a standard compound with known performance can help diagnose whether the issue is with the system or specific to your analyte [3].
Use the following table to diagnose and address common problems.
| Symptom | Potential Causes | Recommended Actions |
|---|---|---|
| Low signal intensity across all samples | Suboptimal ionization, inefficient chromatographic focusing, or sample loss. | Verify and optimize ion source parameters (e.g., gas temp, voltages). Ensure sample is dissolved in initial LC mobile phase. Check for non-specific binding [2]. |
| Broad or tailing peaks | Column overloading, degraded column, inappropriate mobile phase pH, or too high flow rate. | Reduce sample loading amount. Use a guard column. Adjust pH or switch to a fresh column. Test lower flow rates (~0.2 µL/min for 75µm column) [1]. |
| High background noise | Contaminated ion source, solvent impurities, or co-eluting matrix effects. | Clean the ion source. Use high-purity MS-grade solvents and clean sample preparation. Improve chromatographic separation to resolve analyte from background [2]. |
| Irreproducible signal between runs | Inconsistent sample injection, fluctuating LC flow rates, or variable ionization efficiency. | Use internal standard for normalization. Check LC system for leaks or air bubbles. Ensure stable MS performance with tuning and calibration [3]. |
This protocol, adapted from a systematic study, maximizes chromatographic performance for complex samples [1].
Sample Preparation:
LC Parameter Screening:
The workflow below summarizes the logical sequence for LC-MS method development and troubleshooting based on these protocols.
For precise measurement of this compound, a matrix-matched calibration curve is essential [2].
The table below summarizes key parameters from studies on related compounds, which may provide helpful reference points for your work on Sulfalene-13C6.
| Compound / Study Focus | Biological Matrix | Key Parameter (Recovery/Extraction Efficiency) | Sample Processing & Analysis Method |
|---|
| Sulforaphane (SFN) & Metabolites [1] | Rat plasma, intestinal perfusate | Mean recovery: ~90% | Extraction: Solid-phase extraction (C2 cartridges) for metabolites; Liquid-liquid extraction (ethyl acetate) for SFN from plasma. Analysis: LC-MS/MS on C8 column with gradient elution. | | L-[ring-13C6]-Phenylalanine (13C6-Phe) [2] | Mouse xenograft tumor tissue | Spatial distribution mapped, not a bulk recovery rate. | Processing: Snap-freezing, cryo-sectioning, on-tissue derivatization with TAHS. Analysis: MALDI-FTICR Mass Spectrometry Imaging (MSI). | | Sulforaphane (SFN) [3] | Rat plasma | Full validation; recovery within acceptable limits (specific % not stated). | Derivatization: With 2-naphthalenethiol (2-NT) to improve detectability. Analysis: HPLC-UV/Vis with C18 column and gradient elution. |
The protocol for tracking L-[ring-13C6]-Phenylalanine demonstrates a sophisticated approach to studying labeled compounds in biological tissues [2]. The workflow for this method can be visualized as follows:
The key steps in this experimental workflow are:
Based on the general analytical principles in the search results, here are some common issues and solutions that might be relevant to your work on recovery rates.
Problem: Low Recovery of the Analytic
Problem: Poor Detectability or Signal Strength
Problem: Inconsistent or Imprecise Results
Adsorption of sensitive analytes to container walls is a recognized issue in laboratories, primarily driven by hydrophobic interactions between the material and the substance [1].
For your work with Sulfalene-13C6, a stable isotope-labeled compound used as a tracer or internal standard, uncontrolled adsorption can lead to significant errors by reducing the measurable concentration in solution [2] [1].
Based on general principles and proven methods for similar issues, the following table summarizes the key strategies you can apply:
| Strategy | Key Details | Evidence & Rationale |
|---|---|---|
| Use of Surfactants | Add Tween 20 to solution; effective concentration as low as 0.1% (v/v) [1]. | Reduces surface interaction; shown to completely inhibit phage adsorption to polypropylene [1]. |
| Surface Passivation | Pre-rinse labware with a solution containing carrier protein (e.g., BSA) or surfactant [1]. | Occupies adsorption sites on container surface before sample introduction. |
| Careful Labware Selection | Use glass, low-binding polypropylene, or fluoropolymer (PFA, PTFE) containers [3] [1]. | Glass is hydrophilic; fluoropolymers are chemically inert, reducing interaction [3] [1]. |
To systematically address and prevent adsorption in your experiments, you can follow this workflow:
Here are practical steps to implement the strategies from the workflow:
Step 1: Selecting and Testing Labware
Step 2: Implementing Surface Passivation
Step 3: Using a Stabilizing Additive
This section provides core data and handling instructions for the compound as provided by the supplier [1].
| Property | Specification |
|---|---|
| Catalog Number | HY-A0130S [1] |
| Purity | 99.0% [1] |
| Molecular Formula | C513C6H12N4O3S [1] |
| Molecular Weight | 286.26 g/mol [1] |
| Primary Application | Tracer and internal standard for quantitative analysis (NMR, GC-MS, LC-MS) [1] |
Handling and Storage Instructions [1]:
Q1: What is the primary purpose of this compound? this compound is a stable, heavy-isotope labeled compound used primarily as a tracer in drug development and as an internal standard for quantitative analysis using techniques like NMR, GC-MS, or LC-MS. Its labeled structure allows for precise tracking and measurement distinct from the non-labeled compound [1].
Q2: How should I prepare and store stock solutions of this compound? The supplier provides guidance for preparing stock solutions in DMSO. It is critical to note that DMSO is hygroscopic, and moisture absorption can impact solubility. For long-term stability, prepare aliquots of your stock solution and store them at -80°C for up to 6 months or -20°C for up to 1 month in sealed conditions to prevent moisture exposure [1].
Q3: I cannot find stability data for my specific solvent system. What should I do? The available data is limited to DMSO. For other solvents, you will need to establish stability through experimental protocols. A general workflow for this is outlined below.
Since comprehensive solvent stability data is not publicly available, you can determine it experimentally using this workflow.
Step 1: Solution Preparation
Step 2: Storage Conditions
Step 3: Quantitative Analysis
Step 4: Data Interpretation
| Problem | Potential Cause | Suggested Action |
|---|---|---|
| Low recovery or poor stability in stock solution | Degradation due to moisture or improper storage | Use newly opened, dry DMSO. Prepare fresh aliquots and ensure sealed storage at recommended temperatures [1]. |
| Inconsistent analytical results | Compound degradation during the experiment or in the analytical solution | Run a T=0 control with every experiment. Ensure the solvent used for the final analysis does not itself cause instability during the run. |
| Unknown peaks in chromatogram | Potential degradation products | Use LC-MS to identify the mass of the degradants and hypothesize a degradation pathway. |
The stability of a compound can be influenced by several factors. When designing your stability study, consider that degradation can be accelerated by [2]:
The table below summarizes the key information for this stable isotope-labeled compound:
| Property | Description |
|---|---|
| Product Name | Sulfalene-¹³C₆ (Sulfametopyrazine-¹³C₆) [1] |
| Molecular Formula | C₅¹³C₆H₁₂N₄O₃S [1] [2] |
| Molecular Weight | 286.26 g/mol [1] [2] |
| Primary Application | Used as a tracer and an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR [1] |
| Appearance | Off-white to light yellow solid [1] |
| Purity | ≥ 99.0% [1] |
Sulfalene-¹³C₆ is primarily designed to be used as an isotope-labeled internal standard (ILIS) in analytical methods, particularly for quantifying sulfonamide antimicrobials in complex samples like environmental waters [4].
The following diagram illustrates its role in a typical analysis workflow:
Q1: Why is maintaining isotopic purity important? Any contamination with the unlabeled (light) compound or other substances will alter the precise mass of the molecule, leading to inaccurate results when it is used as an internal standard for mass spectrometry.
Q2: What is the key to successfully preparing a stock solution? Using freshly opened, anhydrous DMSO is critical because the compound has high solubility in it, and water contamination can lead to precipitation or hydrolysis over time [1].
Q3: Can I use this compound for in vivo studies? The product information states it is "For research use only. We do not sell to patients," indicating it is intended for laboratory research and not for clinical or therapeutic use [1].
This compound is a stable isotope-labeled version of Sulfalene (also known as Sulfametopyrazine), where six carbon atoms are replaced with the 13C isotope [1]. It is primarily used as an internal standard in quantitative analysis using techniques like LC-MS/MS or GC-MS, helping to improve the accuracy and precision of measurements by correcting for variations in sample preparation and instrument response [2].
The unlabeled Sulfalene is a long-acting sulfonamide with both antibacterial and antimalarial activities. It works by competitively inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial in the folate synthesis pathway, as it uses para-aminobenzoic acid (PABA) as a substrate. By inhibiting this reaction, Sulfalene prevents the synthesis of folic acid in susceptible organisms [3].
The following diagram outlines a general workflow for developing and validating an analytical method using this compound as an internal standard.
A typical analytical method involves these key steps:
While specific parameters for this compound are not listed in the search results, the table below outlines the standard validation parameters that should be evaluated for a bioanalytical method, with examples of how the internal standard is used.
| Validation Parameter | Description & Role of this compound |
|---|---|
| Selectivity/Specificity | Demonstrate that the method can differentiate Sulfalene from other components. This compound should not co-elute with or interfere with the unlabeled analyte. |
| Accuracy & Precision | Accuracy (closeness to true value) and Precision (repeatability) are assessed using QC samples. This compound corrects for analytical variability, improving both. |
| Calibration Curve & Linearity | A calibration curve is constructed from analyte/internal standard peak area ratios. The relationship should be linear over the intended concentration range. |
| Lower Limit of Quantification (LLOQ) | The lowest amount that can be measured with acceptable accuracy and precision. The signal at LLOQ must be distinguishable from background, aided by a consistent internal standard signal. |
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: Why is my this compound peak area inconsistent?
Q3: How can I improve the sensitivity of my Sulfalene assay using this compound?
Q4: The chromatogram shows a high background for my internal standard. What should I do?
The table below summarizes the known characteristics of Sulfalene and its labeled analog. Please note that the data for the two compounds come from different, isolated sources rather than a comparative experiment.
| Feature | Sulfalene (Unlabeled) | Sulfalene-13C6 (Labeled) |
|---|---|---|
| Chemical Formula | C11H12N4O3S [1] | C11H12N4O3S with six 13C atoms [2] |
| Molecular Weight | 280.30 g·mol-1 [1] | 286.06 g·mol-1 (estimated) |
| Primary Application | Treatment of chronic bronchitis, urinary tract infections, and malaria [1] | Internal standard for bioanalytical assays (use as a research tool) [2] |
| Protein Binding | 60-80% [1] | Information not available |
| Elimination Half-Life | 60-65 hours [1] | Information not available |
| Excretion | Urinary [1] | Information not available |
| Key Pharmacokinetic Finding | Elimination is not significantly affected by renal impairment [3] | Information not available |
The key difference lies in their application: unlabeled Sulfalene is a clinical therapeutic, while Sulfalene-13C6 is a non-therapeutic research tool.
Sulfalene in Clinical Use: Studies show it is a long-acting sulfonamide antibacterial and antimalarial drug [1]. Its elimination half-life is about 60-65 hours, and its clearance is primarily urinary [1]. Notably, one pharmacokinetic study in patients with renal insufficiency found that the elimination of Sulfalene was not significantly affected by the reduced kidney function, unlike its combination partner, trimethoprim [3].
This compound in Research: This compound is specifically designed for use in research, particularly in Mass Spectrometry (MS)-based assays [2]. The incorporation of six carbon-13 atoms increases its molecular mass, creating a unique and distinguishable signature from the unlabeled compound in a mass spectrometer. It is used as an internal standard in quantitative bioanalysis to achieve high precision and accuracy when measuring concentrations of unlabeled Sulfalene in biological samples like plasma or urine. Its use ensures that experimental data on the pharmacokinetics of the unlabeled drug is reliable.
The standard methodology for using this compound in pharmacokinetic studies of Sulfalene can be visualized as follows:
Since a direct comparison is not available, constructing one would require generating original experimental data. Here is a conceptual workflow and the key parameters you would need to investigate to create your own performance guide.
The diagram below outlines the core phases of developing and validating an analytical method using Sulfalene-13C6.
For the validation phase (Phase 4), you would need to generate data to compare the performance of your method using this compound against other potential internal standards or methods. The table below outlines the core parameters to investigate.
| Validation Parameter | Experimental Approach for Comparison |
|---|---|
| Selectivity & Specificity | Compare chromatograms of blank samples vs. samples spiked with analyte and this compound to show the absence of interfering signals [2]. |
| Linearity & Range | Establish calibration curves using this compound and compare the correlation coefficients (R²) and linear ranges with those from other internal standards. |
| Accuracy & Precision | Conduct spike-and-recovery experiments at multiple concentrations. Compare the % recovery and % relative standard deviation (RSD) obtained with this compound against other methods [2]. |
| Limit of Detection (LoD) / Quantification (LoQ) | Compare the LoD (typically 3x baseline noise) and LoQ (typically 10x baseline noise) of your method using the labeled standard with values reported for methods using different detection techniques [2]. |
| Matrix Effects | Quantify ion suppression/enhancement and compare the extent of correction enabled by this compound versus other standardization approaches. |
To proceed, you may need to consult more specialized scientific resources:
The table below summarizes the typical isotopically labeled sulfonamides synthesized for environmental research, which serve as alternatives to Sulfalene-13C6.
| Labeled Compound | Isotope | Labeling Position | Synthetic Yield | Primary Application |
|---|---|---|---|---|
| Sulfamethoxazole ([13C]) [1] | 13C | Phenyl ring (uniform) | 28.1% - 54.1% | Fate, transformation, and bioaccumulation studies in soils and aqueous systems |
| Sulfamonomethoxine ([13C]) [1] | 13C | Phenyl ring (uniform) | 28.1% - 54.1% | Fate, transformation, and bioaccumulation studies in soils and aqueous systems |
| Sulfadiazine ([13C]) [1] | 13C | Phenyl ring (uniform) | 28.1% - 54.1% | Fate, transformation, and bioaccumulation studies in soils and aqueous systems |
| Sulfamethoxazole ([14C]) [1] | 14C | Phenyl ring (uniform) | 5.0% - 22.5% | Mineralization and non-extractable residue (NER) formation studies |
| Sulfamonomethoxine ([14C]) [1] | 14C | Phenyl ring (uniform) | 5.0% - 22.5% | Mineralization and non-extractable residue (NER) formation studies |
| Sulfadiazine ([14C]) [1] | 14C | Phenyl ring (uniform) | 5.0% - 22.5% | Mineralization and non-extractable residue (NER) formation studies |
The synthesis of phenyl-ring-labeled sulfonamides typically follows a multi-step route, adapting conventional methods for micro-scale synthesis with isotopic starting materials [1].
Key challenges in micro-scale synthesis include difficulty in mixing under solvent-free conditions and product crystallization. These are addressed by using stable solvents, suitable reaction conditions, and simple purification methods like flash column chromatography or preparative thin-layer chromatography (TLC) [1].
Advanced sample preparation and chromatography techniques are required to detect trace levels of sulfonamides in complex environmental and biological samples.
| Methodology | Sample Preparation Technique | Key Characteristics | Application Example |
|---|---|---|---|
| HPLC-FLD [2] [3] | SPE (Strata-SCX cartridge), derivatization with fluorescamine | LOD: 13.53–23.30 µg/kg, LOQ: 26.02–40.38 µg/kg, Recovery: 77-121% | Detection in poultry/pig feces, slurry, digestate, and non-target feed |
| HPLC-MS/MS [4] | Modified QuEChERS (with PSA sorbent) | LOD: 0.007–0.030 µg/kg, LOQ: 0.022–0.101 µg/kg, Recovery: 74.5–111.7% | Simultaneous determination of 13 sulfonamides in soil |
| LC-DAD [5] | Effervescence-enhanced dispersive solid-phase extraction (EDSE) | LOD: 0.11–0.31 µg/L, Recovery: 81.40–102.62% | Trace-level detection of 5 sulfonamides in environmental waters |
The general workflow for analyzing sulfonamides in complex solid samples (e.g., soil, manure) involves extraction, purification, and instrumental analysis.
This compound is a stable isotope-labeled internal standard, where six carbon atoms are replaced with the 13C isotope [1]. Its primary application in GC-MS is to serve as a critical reference for quantitative analysis, helping to correct for variations during sample preparation and instrument analysis [1].
Many pharmaceuticals and metabolites, including sulfonamides like Sulfalene, are polar and thermally unstable, making them difficult to analyze directly by GC-MS. Derivatization is a crucial sample preparation step to overcome this, which increases the volatility and thermal stability of the analytes [2].
A relevant study on sulfamethoxazole (a related sulfonamide antibiotic) provides a proven derivatization approach. This method uses (trimethylsilyl)diazomethane (TMSD) as the derivatization reagent to methylate the sulfonamide functional group, making the compound amenable for GC-MS analysis [2].
You can structure your own comparison guide around the following key experimental and data elements. The table below outlines the core components your guide should cover.
| Comparison Aspect | Description & Purpose | Example Parameters / Methods |
|---|---|---|
| Analytes & Internal Standards | Define the target sulfonamides and the labeled standards used for quantification. | Sulfalene, Sulfamethoxazole; Internal Standards: this compound [1] [2] |
| Derivatization Method | Core sample preparation step to make analytes suitable for GC-MS. | Reagent: (Trimethylsilyl)diazomethane (TMSD); Conditions: 50-60°C for 1-2 hours [2] |
| GC-MS/MS Conditions | Instrument parameters for separation and detection. | Chromatography: Specific column (e.g., DB-5MS), temperature program; Detection: MRM transitions for each analyte [3] |
| Method Validation Metrics | Quantitative data to prove method reliability. | Linearity (R²), Precision (% RSD), Accuracy (%), Limit of Detection (LOD), Limit of Quantification (LOQ) [3] |
| Application to Real Samples | Testing the method on relevant biological or environmental matrices. | Plasma, urine, water samples to demonstrate performance in a real-world context [4] |
The following diagram illustrates a generalized workflow for developing and comparing different GC-MS methods using this compound as an internal standard. This workflow integrates the key aspects from the framework above.
When comparing different derivatization methods or GC-MS configurations, you should generate and report the following quantitative data in a clear, structured format.
| Validation Parameter | Method A (e.g., TMSD) | Method B (e.g., MTBSTFA) | Acceptance Criteria |
|---|---|---|---|
| Linearity (R²) | e.g., 0.9992 | e.g., 0.9985 | Typically >0.995 |
| Precision (% RSD) | e.g., 3.5% | e.g., 5.8% | Typically <15% (≤5% for IS) |
| Accuracy (%) | e.g., 98% | e.g., 102% | 85-115% |
| LOD (ng/mL) | e.g., 0.05 | e.g., 0.10 | As low as possible |
| LOQ (ng/mL) | e.g., 0.15 | e.g., 0.30 | As low as possible |
| Recovery of IS (%) | e.g., 99% | e.g., 95% | Consistent and high |
To build a comprehensive guide, you may need to consult more specialized resources:
Matrix effects occur when substances in a biological sample interfere with the ionization of the analyte during LC-MS/MS analysis, leading to signal suppression or enhancement [1]. Here are the core concepts and methods for evaluating them, drawn from general LC-MS/MS principles:
You can adapt the following general workflow, informed by methodologies in the search results, to evaluate the matrix effect for this compound in your specific biological samples.
This workflow outlines the key stages for a robust matrix effect evaluation study.
When you have collected your experimental data, you can structure your comparison guide using clear tables and detailed protocols.
Example Table for Matrix Effect Results
You can present your findings in a table similar to the one below. The specific acceptance criteria (e.g., ±15%) may vary based on your laboratory's guidelines.
| Biological Matrix (n≥6) | Matrix Factor (MF) for Sulfalene (Mean ± CV%) | Matrix Factor (MF) for this compound (Mean ± CV%) | IS-Normalized MF (Mean ± CV%) | Meets Acceptance Criteria? |
|---|---|---|---|---|
| Human Plasma Lot 1 | 0.85 ± 5.2% | 0.87 ± 4.8% | 0.98 ± 3.1% | Yes |
| Human Plasma Lot 2 | 1.12 ± 4.8% | 1.10 ± 5.1% | 1.02 ± 2.9% | Yes |
| Human Urine | 0.95 ± 3.5% | 0.96 ± 3.7% | 0.99 ± 2.5% | Yes |
| ...additional matrices... |
Detailed Experimental Protocol Section
For your guide, include a detailed methodology section. Here is a template based on the search results:
The following table summarizes key performance metrics for common high-resolution (HRAM) and low-resolution (LRMS) platforms. This data is synthesized from studies that compared multiple instruments, providing a basis for evaluating which platform might be best suited for your specific application involving Sulfalene-13C6 [1].
| Platform Type & Model | Key Performance Characteristics | Best-Suited Applications | Example Experimental Data |
|---|---|---|---|
| HRAM: Orbitrap (e.g., Q Exactive Series) | Resolution: 140,000 - 280,000; Mass Accuracy: <1-3 ppm; Scan Speed: Up to 12 Hz/12 Hz [2] [3]. | Untargeted screening, identification of unknowns, complex matrix analysis [2] [4]. | Highest sensitivity (LODs) for zeranols analysis vs. other platforms; superior selectivity resolving concomitant ions (e.g., 319.1915 vs. 319.1551) [1]. |
| HRAM: FT-ICR (e.g., solariX) | Extreme Resolution: >1,000,000; Mass Accuracy: Sub-ppm [5] [6]. | Resolving isobaric compounds, obtaining isotopic fine structure, ultra-complex samples like tissue imaging [5]. | |
| HRAM: Time-of-Flight (ToF, e.g., Synapt G1) | Resolution: ~20,000; Mass Accuracy: <5 ppm; Fast Acquisition [1]. | High-throughput screening, metabolite profiling [1]. | Lower sensitivity and higher measurement variability (%CV) for zeranols vs. Orbitrap and ion traps [1]. |
| LRMS: Triple Quadrupole (e.g., Agilent 6470B) | High sensitivity and wide dynamic range for targeted quantitation; uses Multiple Reaction Monitoring (MRM) [4]. | High-throughput, precise quantification of target analytes (e.g., clinical diagnostics, QA/QC) [4]. | Industry standard for targeted, quantitative analysis [4]. |
| LRMS: Linear Ion Trap (e.g., LTQ) | Good sensitivity; capable of MSn for structural elucidation [1]. | Structural characterization, method development [1]. | Good sensitivity for zeranols, ranking between Orbitrap and ToF platforms [1]. |
The performance data in the table above is derived from published experimental methods. The following workflows are highly relevant as they involve the analysis of sulfonamides and other pharmaceuticals in complex matrices.
1. Multi-class Antibiotic Residue Analysis in Dairy Products This protocol, adapted from a validated UHPLC-MS/MS method, demonstrates a robust approach for extracting and quantifying multiple drug classes, including sulfonamides, from a complex food matrix [7].
2. Automated Analysis of Sulfonamides in Water This method highlights a fully automated solid-phase extraction (SPE) coupled directly to UPLC-MS/MS, designed for high sensitivity and throughput in analyzing trace levels of sulfonamides in water [8].
Since a direct, side-by-side analysis of this compound is not available, here is a practical path forward for creating a comprehensive guide: